(R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane is an organic compound that features a dioxolane ring, a benzyloxy group, and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is often introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a base.
Attachment of the Butenyl Side Chain: The butenyl side chain can be attached through a variety of methods, including cross-coupling reactions such as the Heck or Suzuki reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the butenyl side chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), benzyl halides
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Saturated butyl side chain
Substitution: Various substituted benzyloxy derivatives
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1-3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dioxolane ring can provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
The unique combination of the dioxolane ring, benzyloxy group, and butenyl side chain in ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1-3-dioxolane provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C16H22O3 |
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Molecular Weight |
262.34 g/mol |
IUPAC Name |
(4R)-2,2-dimethyl-4-[(1S)-1-phenylmethoxybut-3-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H22O3/c1-4-8-14(15-12-18-16(2,3)19-15)17-11-13-9-6-5-7-10-13/h4-7,9-10,14-15H,1,8,11-12H2,2-3H3/t14-,15+/m0/s1 |
InChI Key |
ACOTVAFHSYWWGS-LSDHHAIUSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](CC=C)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(OCC(O1)C(CC=C)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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